molecular formula C10H13N3O3S3 B2982808 N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide CAS No. 2034310-13-7

N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2982808
CAS No.: 2034310-13-7
M. Wt: 319.41
InChI Key: SZFTZQPEEUEZJT-UHFFFAOYSA-N
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Description

N-(5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound characterized by a unique bicyclo[2.2.1]heptane scaffold fused with sulfur (thia) and nitrogen (aza) atoms. The structure includes:

  • A 2-thia-5-azabicyclo[2.2.1]heptane core, introducing ring strain and conformational rigidity.
  • A sulfonyl group bridging the bicyclo system to a thiazol-2-yl ring.

Properties

IUPAC Name

N-[5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S3/c1-6(14)12-10-11-3-9(18-10)19(15,16)13-4-8-2-7(13)5-17-8/h3,7-8H,2,4-5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFTZQPEEUEZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide is a complex compound characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This structural uniqueness contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclic framework, specifically the 2-thia-5-azabicyclo[2.2.1]heptane moiety, which is known for its neuroactive properties due to interactions with neurotransmitter receptors. The presence of a thiazole and acetamide group further enhances its reactivity and potential biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂S₃
Molecular Weight313.4 g/mol
CAS Number2034208-60-9
DensityNot available
Melting PointNot available

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in neuropharmacology. Here are some key findings related to the biological activity of this compound:

  • Neuropharmacological Effects : Compounds resembling this structure have shown interactions with nicotinic acetylcholine receptors, which are crucial for cognitive functions and are implicated in neurodegenerative diseases .
  • Antimicrobial Activity : Similar bicyclic compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens .
  • Anti-inflammatory Properties : The compound's structural features may provide anti-inflammatory effects, making it a candidate for treating conditions involving inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Neurotransmitter Interaction : A study highlighted that derivatives of bicyclic amines can significantly modulate neurotransmitter receptor activity, enhancing cognitive function in animal models .
  • Antimicrobial Screening : A library of structurally similar compounds was screened for antimicrobial activity, revealing several candidates that inhibited bacterial growth by over 90%, indicating robust antimicrobial potential .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Modulation : It may also modulate enzyme activity related to inflammatory responses or microbial resistance mechanisms.

Comparison with Similar Compounds

Bicyclic Core Variations

Compound Name Bicyclo System Key Substituents Biological Relevance
Target Compound [2.2.1] (thia-aza) Sulfonyl-linked thiazole-acetamide Hypothesized enzyme inhibition (e.g., kinases, proteases) due to sulfonamide motif
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] (thia-aza) Thiadiazole-thioether, tetrazole-acetamide, carboxylic acid Cephalosporin antibiotic (β-lactam activity)
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...]ureido}-3-methylbutanamide Non-bicyclic Thiazolylmethoxycarbonyl, ureido, butanamide Antiviral or protease inhibitor (structural similarity to HIV protease inhibitors)

Key Observations :

  • Unlike β-lactam antibiotics (e.g., cephalosporins), the target lacks a fused β-lactam ring, suggesting divergent mechanisms of action.

Functional Group Comparison

Feature Target Compound Analog from Analog from
Core Heterocycle Thiazole-sulfonyl-bicyclo[2.2.1] Cephalosporin (β-lactam + bicyclo[4.2.0]) Linear peptide-thiazole hybrid
Linkage Sulfonamide Thioether (C-S bond) Carbamate and ureido
Bioactive Moieties Acetamide Tetrazole, carboxylic acid Hydroxy, diphenylhexane

Functional Implications :

  • The sulfonamide linkage in the target compound may improve metabolic stability compared to thioether-linked analogs (e.g., cephalosporins), which are prone to oxidation .
  • The acetamide group offers hydrogen-bond donor/acceptor capacity, akin to tetrazole moieties in cephalosporins but with distinct electronic properties.

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